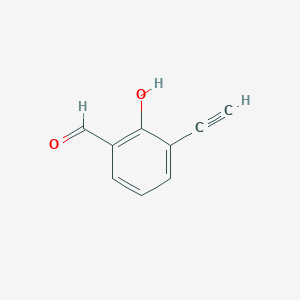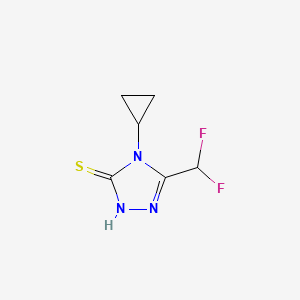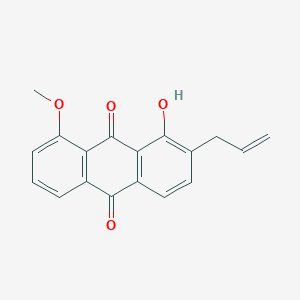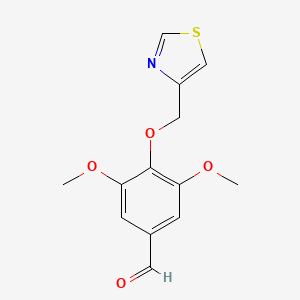
3-Ethynyl-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H6O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a hydroxyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is often achieved through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Ethynyl-2-hydroxybenzoic acid.
Reduction: 3-Ethynyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethynyl-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and heterocycles. It serves as a precursor for the synthesis of various ligands and catalysts.
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in the synthesis of bioactive molecules that may have therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and advanced materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2-Hydroxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3-Ethynylbenzaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
4-Ethynyl-2-hydroxybenzaldehyde: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Ethynyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6O2 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3-ethynyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-10)9(7)11/h1,3-6,11H |
Clave InChI |
MUSUTULNHWTBHT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC(=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)


![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)





